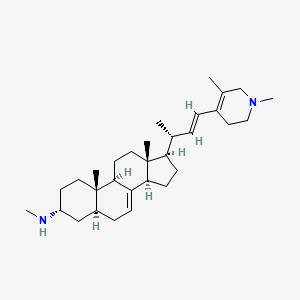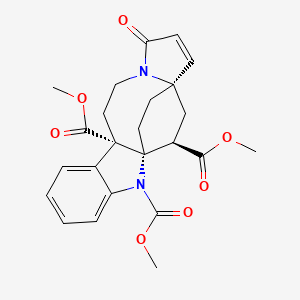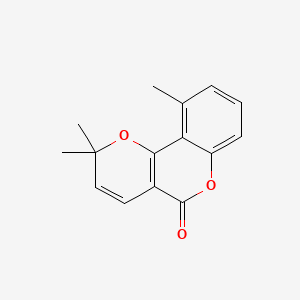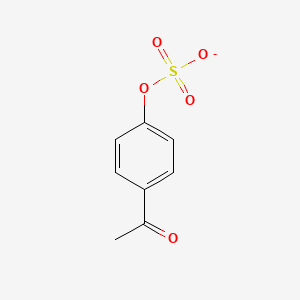
(9E)-12-hydroxyoctadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9E)-12-hydroxyoctadec-9-enoate is a hydroxy fatty acid anion that is the conjugate base of (9E)-12-hydroxyoctadec-9-enoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion and a hydroxy monounsaturated fatty acid anion. It is a conjugate base of a (9E)-12-hydroxyoctadec-9-enoic acid.
Aplicaciones Científicas De Investigación
Green Synthesis
The compound (9E)-12-hydroxyoctadec-9-enoate has been synthesized through biocatalytic transesterification of castor oil with methanol. This process, explored in the research by Vadgama et al. (2020), emphasizes green chemistry principles, demonstrating high yield and efficiency with a focus on sustainability and environmental impact (Vadgama et al., 2020).
Antimicrobial Activity
A study by Farshori et al. (2011) on 7-O-coumarinyl alkenoates derived from (9E)-12-hydroxyoctadec-9-enoate revealed potent antifungal and antibacterial properties. This research suggests the compound's potential in developing new antimicrobial agents (Farshori et al., 2011).
Synthetic Utility and Biological Importance
The conversion of (9E)-12-hydroxyoctadec-9-enoate into α-bromo 5-methyl tetrazole derivatives has been explored due to the synthetic utility and biological importance of tetrazole derivatives. This research, conducted by Rauf and Parveen (2004), highlights the compound's versatility in creating biologically significant derivatives (Rauf & Parveen, 2004).
Novel Derivatives and Antioxidant Properties
Yarra et al. (2016) synthesized novel phenolipids from (Z)-methyl-12-aminooctadec-9-enoate, a derivative of (9E)-12-hydroxyoctadec-9-enoate. These phenolipids exhibited remarkable antioxidant properties, indicating potential applications in lipophilic antioxidant and chemotherapeutic formulations (Yarra et al., 2016).
Industrial Applications
The compound's derivative, methyl 9-hydroxyoctadec-12-ynoate, has been used to obtain industrially important fatty compounds, as demonstrated by Ahmad and Jie (2008). This research outlines the versatility of (9E)-12-hydroxyoctadec-9-enoate derivatives in industrial applications (Ahmad & Jie, 2008).
Propiedades
Nombre del producto |
(9E)-12-hydroxyoctadec-9-enoate |
|---|---|
Fórmula molecular |
C18H33O3- |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
(E)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/p-1/b12-9+ |
Clave InChI |
WBHHMMIMDMUBKC-FMIVXFBMSA-M |
SMILES isomérico |
CCCCCCC(C/C=C/CCCCCCCC(=O)[O-])O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




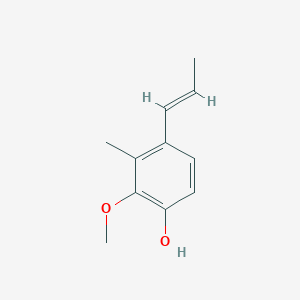
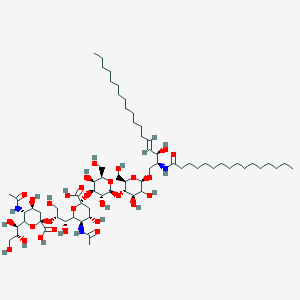
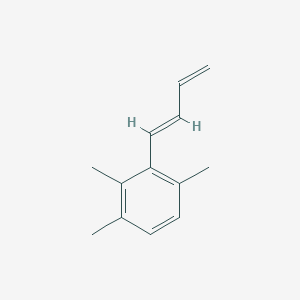
![(3R,3aR,5aS,6S,9aR,9bS)-6-butyl-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259065.png)
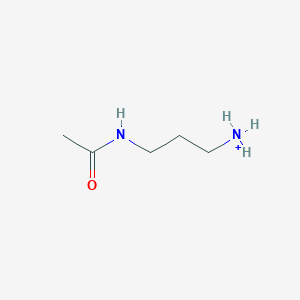
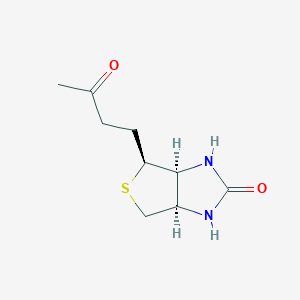

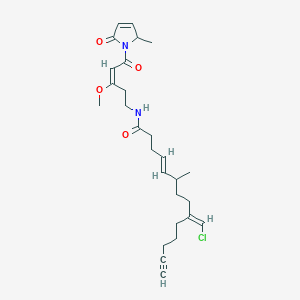
![2-(1H-Benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B1259073.png)
